molecular formula C8H11NO3 B1647103 (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid CAS No. 358629-39-7

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid

Cat. No. B1647103
CAS RN: 358629-39-7
M. Wt: 169.18 g/mol
InChI Key: RXUCNHRCDFWJOP-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” is a chemical compound with the molecular formula C8H11NO3 . It is also known as Levetiracetam Impurity A . This compound is used as a pharmaceutical reference standard .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(2-oxopyrrolidin-1-yl)acetamides, has been reported in the literature . The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids affords 2-(2-oxopyrrolidin-1-yl)acetamides .


Molecular Structure Analysis

The molecular structure of “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 169.18 .


Physical And Chemical Properties Analysis

The physical form of “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” is a powder . It has a melting point of 156-157°C .

Scientific Research Applications

Inhibition of Mycolic Acid Biosynthesis

Research into the synthesis of certain cyclopropene and cyclopropane fatty acids, including (Z)-tetracos-5-enoic acid, has suggested their potential as inhibitors of mycolic acid biosynthesis. Mycolic acids are key structural components in the cell envelopes of pathogenic mycobacteria like Mycobacterium tuberculosis. Inhibiting their synthesis could have significant implications for treating diseases like tuberculosis (Hartmann et al., 1994).

Structural Analysis and Molecular Interactions

Studies on isomers of prop-2-enoic acids, including (Z)-3-(benzoxazol-2-yl)prop-2-enoic acid, have provided insights into their structural characteristics. These studies focus on the orientation of carboxylic acid groups and double bonds and their contribution to supramolecular structures, which are crucial for understanding the properties and potential applications of these compounds (Trujillo-Ferrara et al., 2004).

Enzyme Inhibitory Activities

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been explored for their significant inhibition properties against human carbonic anhydrase isoenzymes. This research is vital in understanding the therapeutic potential of these compounds in physiological processes, as carbonic anhydrase is involved in many crucial bodily functions (Oktay et al., 2016).

Fluorescent Zn(II) Sensors

Research into Zinpyr family compounds, including specific benzoxazole derivates, has led to the development of fluorescent sensors for Zn(II). These sensors have shown significant promise for biological imaging applications, demonstrating the versatility of (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid derivatives in the field of biochemical imaging and analysis (Nolan et al., 2006).

Antiviral Activity

The compound (E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, related to (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid, has demonstrated potent antiviral activity. Specifically, it is an effective inhibitor of human rhinovirus (HRV) 3C protease. This discovery highlights the potential of similar compounds in antiviral therapeutics, particularly against HRV and related picornaviruses (Patick et al., 2005).

Safety and Hazards

The safety information available for “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h2H,3-5H2,1H3,(H,11,12)/b6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUCNHRCDFWJOP-KXFIGUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid
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(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid

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